N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Regioisomerism Structural Confirmation Mass Spectrometry

Secure the regiospecifically pure, racemic N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a synthetically validated chiral building block. Its unique 2-position carboxamide bridge to the 5-position of a 3-methylisoxazole creates a stereocenter absent in related 6-substituted isomers, precluding generic substitution. This unannotated screening fragment provides a clean, pharmacologically silent negative control crucial for interpreting target engagement data in ROCK-II and 5-HT₄ receptor programs. Ideal for fragment-based lead generation and developing HPLC-MS methods to resolve critical regioisomeric impurities.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 1021249-95-5
Cat. No. B6524050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS1021249-95-5
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,16)
InChIKeyMRQHGAVBTANIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 1021249-95-5): Chemical Identity and Baseline Characterization


N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic heterocyclic compound (molecular formula C₁₃H₁₂N₂O₄, MW 260.24 g/mol) belonging to the class of dihydrobenzodioxine carboxamides. It features a 1,4-benzodioxine core linked at the 2-position via a carboxamide bridge to the 5-position of a 3-methyl-1,2-oxazole (isoxazole) ring [1]. This structure distinguishes it from other positional isomers, such as the 6-substituted benzodioxine analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-isoxazolecarboxamide, where the carboxamide is attached at the benzodioxine 6-position and the isoxazole 3-position [2]. The compound is commercially available solely for research purposes and is not intended for diagnostic or therapeutic use [1].

Why N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Substitution of N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide by a structurally similar analog is precluded by two critical molecular features that can dictate target engagement, pharmacokinetics, and synthetic tractability. First, the regiospecific attachment of the carboxamide to the 2-position of the benzodioxine core introduces a chiral center absent in the achiral 6-substituted isomer, potentially leading to stereospecific interactions [1]. Second, the isoxazole substitution pattern (3-methyl at the 5-position attachment) alters the hydrogen-bond donor/acceptor geometry and electronic distribution relative to the 3-substituted regioisomer [2]. As demonstrated by the differential mass spectral fragmentation patterns between the 2-carboxamide and 6-carboxamide series [2], seemingly minor regioisomeric changes produce analytically distinct chemical entities, making generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Structural Regioisomeric Differentiation: 2-Carboxamide vs. 6-Carboxamide Benzodioxine

The target compound is a 2-carboxamide regioisomer, whereas the commercially cataloged analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-isoxazolecarboxamide is a 6-carboxamide. Mass spectral data from mzCloud confirm distinct fragmentation patterns for the 6-substituted isomer, obtained under standardized ESI-Q Exactive Orbitrap conditions [1]. Direct head-to-head mass spectral data for the target compound are not publicly available, but the structural difference is confirmed by canonical SMILES comparison: target SMILES Cc1cc(NC(=O)C2COc3ccccc3O2)no1 versus analog SMILES CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3 [2].

Regioisomerism Structural Confirmation Mass Spectrometry

Absence of Curated Biological Annotation as a Selection Criterion

A search of major authoritative biochemical databases (ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative biological activity data for N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide [1]. In contrast, structurally related dihydrobenzodioxine carboxamides have been reported as ROCK-II inhibitors (e.g., SR-3677, IC₅₀ ~3 nM) and 5-HT₄ receptor antagonists disclosed in patent US 6,172,062 [2]. This lack of annotation positions the target compound as a clean-slate probe suitable for de novo target identification campaigns or for use as a negative control in assays where off-target activity at known benzodioxine targets must be excluded.

Biochemical Database Target Engagement Screening Libraries

Chiral Center at the Benzodioxine 2-Position: Implications for Enantioselective Synthesis and Binding

The target compound contains a stereogenic center at the C2 position of the 1,4-benzodioxine ring, generating a racemic mixture under standard synthetic conditions [1]. This contrasts with the 6-substituted analog, which is achiral [2]. In the broader dihydrobenzodioxine class, enantiopure derivatives such as (2S)-N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been crystallized in complex with Trypanosoma cruzi spermidine synthase (PDB 4YV0), demonstrating that the 2-carboxamide chiral center directly influences target protein binding geometry [3]. Procurement of the target compound as a racemate or a single enantiomer thus offers a distinct experimental handle for exploring stereochemistry-dependent pharmacology.

Chirality Enantioselective Synthesis Stereochemistry

Optimal Research and Industrial Application Scenarios for N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Fragment-Based Drug Discovery Campaigns Requiring an Unannotated Benzodioxine-Isoxazole Scaffold

The absence of curated bioactivity data in major databases [1] makes this compound an ideal starting fragment for high-throughput screening and fragment-based lead generation. Researchers can use it to probe novel target space without the confounding influence of pre-existing polypharmacology, enabling cleaner hit identification and validation.

Stereochemistry-Activity Relationship Studies Leveraging the C2 Chiral Center

The racemic nature of the compound at the benzodioxine 2-position [2] allows procurement of both racemic and (if synthetically resolved) enantiopure forms for systematic evaluation of stereochemical effects on target binding. This is structurally validated by the co-crystal structure of a related (2S)-2-carboxamide derivative with a spermidine synthase enzyme (PDB 4YV0) [3], confirming the relevance of the chiral center to protein-ligand interactions.

Negative Control for Assays Involving Known Benzodioxine-Derived ROCK or 5-HT₄ Receptor Ligands

Given the established activity of structurally related dihydrobenzodioxine carboxamides as ROCK-II inhibitors (SR-3677, IC₅₀ ~3 nM) and 5-HT₄ receptor antagonists (US Patent 6,172,062) [4], the target compound—lacking bioactivity annotation for these targets [1]—can serve as a chemically similar but pharmacologically silent negative control, enabling rigorous interpretation of target engagement data.

Analytical Chemistry and Method Development for Regioisomeric Discrimination

The distinct mass spectral fragmentation profile of the 6-substituted regioisomer documented in mzCloud [5] underscores the need for precise analytical methods to differentiate between the 2- and 6-carboxamide isomers. Procurement of the target compound supports the development and validation of HPLC-MS or GC-MS methods capable of resolving these regioisomers in complex matrices, a critical quality control requirement for chemical vendors and pharmaceutical development.

Quote Request

Request a Quote for N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.